molecular formula C20H33NO3 B1254574 N-linolenoylglycine

N-linolenoylglycine

Cat. No.: B1254574
M. Wt: 335.5 g/mol
InChI Key: QYPLHBZIMGVCOV-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Linolenoylglycine is an N-acylglycine derivative where the glycine amino acid is conjugated with a linolenoyl group (a polyunsaturated omega-6 fatty acid). Structurally, it consists of glycine (C₂H₅NO₂) linked via an amide bond to linolenic acid (C₁₈H₃₀O₂). These compounds are typically involved in lipid metabolism, signaling pathways, and pharmaceutical applications due to their amphiphilic nature .

Properties

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]acetic acid

InChI

InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b4-3-,7-6-,10-9-

InChI Key

QYPLHBZIMGVCOV-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-linolenoylglycine with select N-acylglycine derivatives, highlighting structural differences, molecular properties, and applications:

Compound Molecular Formula Molecular Weight CAS Number Key Features
This compound C₂₀H₃₅NO₃ (inferred) ~361.5 g/mol Not available Polyunsaturated acyl group; potential role in lipid signaling .
N-(3-Indoleacetyl)-glycine C₁₂H₁₂N₂O₃ 232.24 g/mol 13113-08-1 Indole moiety may confer bioactivity in plant hormone regulation .
Phenylpropionylglycine C₁₁H₁₃NO₃ 207.23 g/mol 20989-69-9 Linked to metabolic studies in biological samples .
N-Phthaloylglycine C₁₀H₇NO₄ 205.17 g/mol 4702-13-4 Phthaloyl group enhances stability; used in peptide synthesis .
N-Acetylglycylglycine C₆H₁₀N₂O₄ 174.15 g/mol 5687-48-9 Acetylated dipeptide; model for studying enzymatic hydrolysis .
N-Phenylglycine C₈H₉NO₂ 151.16 g/mol 103-01-5 Aromatic phenyl group; precursor in dye and pharmaceutical synthesis .

Functional and Application Differences

  • Lipid-Derived Compounds: this compound and phenylpropionylglycine share roles in lipid metabolism, but the former’s polyunsaturated acyl group may enhance membrane fluidity or anti-inflammatory activity compared to phenylpropionylglycine’s saturated chain .
  • Bioactive Moieties : N-(3-Indoleacetyl)-glycine contains an indole group, analogous to auxin derivatives in plants, suggesting unique signaling functions absent in other compounds .
  • Synthetic Utility : N-Phthaloylglycine and N-acetylglycylglycine are used in peptide synthesis due to their protective acyl groups, whereas N-phenylglycine’s aromaticity makes it suitable for industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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